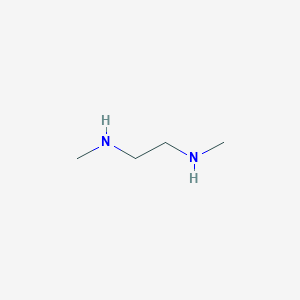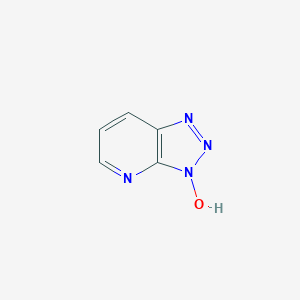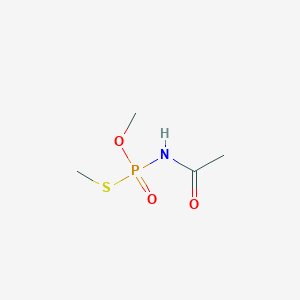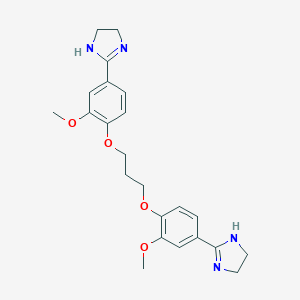
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, also known as BIMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BIMPP is a bisphosphonate derivative that has been shown to have a high affinity for bone tissue, making it a promising candidate for use in bone imaging and targeted drug delivery.
Mécanisme D'action
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane works by binding to hydroxyapatite, the mineral component of bone tissue. This binding is thought to be mediated by the bisphosphonate group in 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, which has a high affinity for hydroxyapatite. Once bound to bone tissue, 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be used for imaging or targeted drug delivery.
Effets Biochimiques Et Physiologiques
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been shown to have minimal toxicity in animal studies, and does not appear to have any significant effects on biochemical or physiological processes. However, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Avantages Et Limitations Des Expériences En Laboratoire
The high affinity of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane for bone tissue makes it an ideal candidate for use in bone imaging and targeted drug delivery. However, the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be complex and time-consuming, which may limit its use in some lab experiments. Additionally, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Orientations Futures
There are several future directions for research on 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane. One potential application is in the development of new imaging techniques for bone tissue. 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane could also be used in the development of new targeted drug delivery systems for bone diseases such as osteoporosis. Additionally, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, and to optimize its synthesis and use in lab experiments.
Méthodes De Synthèse
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be synthesized using a multi-step process, starting with the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxy-4-methylphenol. This intermediate is then reacted with 2-bromoethanol to form 2-(2-hydroxyethoxy)-4-methylphenol, which is subsequently reacted with imidazole to form the key intermediate, 4-(imidazolin-2-yl)-2-(2-hydroxyethoxy)phenol. Finally, this intermediate is reacted with bis(2-chloroethyl)amine hydrochloride to form 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Applications De Recherche Scientifique
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been extensively studied for its potential use in bone imaging and targeted drug delivery. Its high affinity for bone tissue makes it an ideal candidate for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has also been studied for its potential use in targeted drug delivery to bone tissue, as it can be conjugated to other compounds and specifically targeted to bone tissue.
Propriétés
Numéro CAS |
109444-03-3 |
|---|---|
Nom du produit |
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane |
Formule moléculaire |
C23H28N4O4 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C23H28N4O4/c1-28-20-14-16(22-24-8-9-25-22)4-6-18(20)30-12-3-13-31-19-7-5-17(15-21(19)29-2)23-26-10-11-27-23/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,25)(H,26,27) |
Clé InChI |
LFHGPTOVDLGVSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
Autres numéros CAS |
119014-74-3 |
Synonymes |
1,3-di(4-imidazolino-2-methoxyphenoxy)propane lactate 1,3-di-(4-imidazolino-2-methoxyphenoxy)propane 1,3-DIMPP DMP lactate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



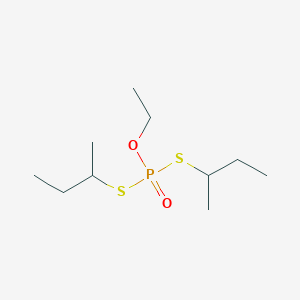

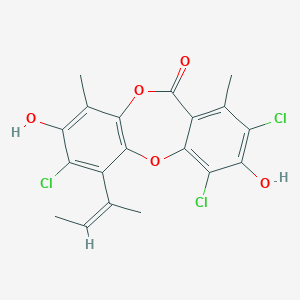
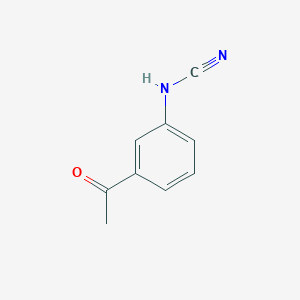
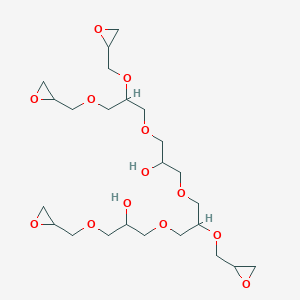

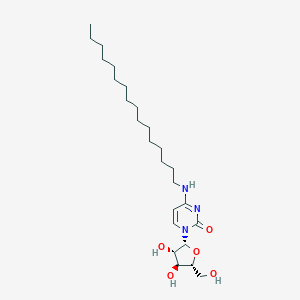
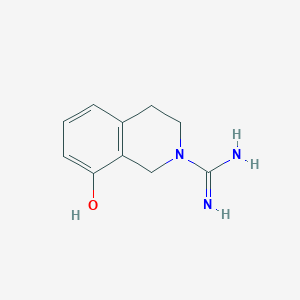
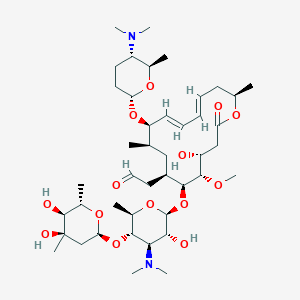
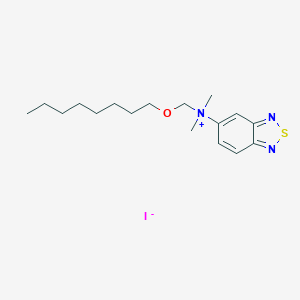
![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
